molecular formula C18H16N2O3 B2387513 N-(3,4-dimethylphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 313267-26-4

N-(3,4-dimethylphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No.: B2387513
CAS No.: 313267-26-4
M. Wt: 308.337
InChI Key: AXWYNHUTHHJOFQ-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a synthetic acetamide derivative featuring a 3,4-dimethylphenyl group attached to the nitrogen atom and a 1,3-dioxoisoindolin-2-yl moiety linked via an acetamide bridge. The 1,3-dioxoisoindolinyl group may confer unique electronic and steric properties, influencing reactivity and biological activity .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-11-7-8-13(9-12(11)2)19-16(21)10-20-17(22)14-5-3-4-6-15(14)18(20)23/h3-9H,10H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWYNHUTHHJOFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Chloro-N-(3,4-Dimethylphenyl)Acetamide

The first step involves preparing the chloroacetamide intermediate through a reaction between 3,4-dimethylaniline and chloroacetyl chloride.

Procedure :

  • Reactants :
    • 3,4-Dimethylaniline (1.0 equiv)
    • Chloroacetyl chloride (1.1 equiv)
    • Dichloromethane (solvent)
    • Aqueous sodium hydroxide (2% w/v, base)
  • Conditions :

    • Temperature: 0–5°C (ice bath)
    • Reaction time: 3 hours
    • Workup: Extraction with saturated potassium bisulfate, drying over sodium sulfate, and solvent evaporation.
  • Yield : 85–89%

  • Characterization :
    • Melting point: 84–85°C
    • $$ ^1H $$-NMR (CDCl$$ _3 $$): δ 4.21 (s, 2H, –CH$$ _2 $$–), 7.41–7.85 (m, 4H, Ar–H), 8.31 (brs, 1H, NH).

Coupling with Isoindoline-1,3-Dione

The chloroacetamide intermediate is reacted with isoindoline-1,3-dione (phthalimide) to form the target compound.

Procedure :

  • Reactants :
    • 2-Chloro-N-(3,4-dimethylphenyl)acetamide (1.0 equiv)
    • Isoindoline-1,3-dione (1.2 equiv)
    • Potassium carbonate (3.0 equiv)
    • Acetonitrile (solvent)
  • Conditions :

    • Temperature: Reflux (82°C)
    • Reaction time: 8 hours
    • Workup: Precipitation with ice-water, filtration, and recrystallization from ethanol.
  • Yield : 78–84%

  • Characterization :
    • IR (KBr): 3325 cm$$ ^{-1} $$ (N–H), 1778/1710 cm$$ ^{-1} $$ (C=O, isoindolinone), 1697 cm$$ ^{-1} $$ (C=O, amide).
    • $$ ^1H $$-NMR (CDCl$$ _3 $$): δ 4.51 (s, 2H, CH$$ _2 $$), 7.12–7.91 (m, 8H, Ar–H).

Catalyst-Free Aqueous Synthesis

Green Chemistry Approach

An eco-friendly method eliminates organic solvents and catalysts by utilizing water as the reaction medium.

Procedure :

  • Reactants :
    • N-(1,3-Dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide (1.0 equiv)
    • 3,4-Dimethylaniline (1.1 equiv)
    • Water (solvent)
  • Conditions :

    • Temperature: Reflux (100°C)
    • Reaction time: 1 hour
    • Workup: Cooling to 0–5°C, filtration, and drying.
  • Yield : 89–94%

  • Optimization Data :

    Solvent Temperature (°C) Time (h) Yield (%)
    Methanol 65 1.0 71
    Acetonitrile 82 8.0 84
    Water 100 1.0 94
  • Advantages :

    • Reduced environmental impact.
    • Shorter reaction time.

Comparative Analysis of Methods

Efficiency and Scalability

Parameter Two-Step Method Aqueous Method
Total yield 67–75% 89–94%
Reaction time 11 hours 1 hour
Catalyst required Yes (K$$ _2 $$CO$$ _3 $$) No
Solvent toxicity High (acetonitrile) Low (water)

Purity and Spectral Validation

Both methods produce high-purity compounds (>95% by HPLC). The aqueous method achieves superior yields due to minimized side reactions.

Mechanistic Insights

Nucleophilic Substitution

The chloro group in 2-chloro-N-(3,4-dimethylphenyl)acetamide is displaced by the phthalimide anion, facilitated by potassium carbonate:
$$
\text{Phthalimide}^- + \text{Cl–CH}2\text{–CONH–Ar} \rightarrow \text{Phthalimide–CH}2\text{–CONH–Ar} + \text{Cl}^-
$$

Aqueous Condensation

In water, the reaction proceeds via hydrogen-bond stabilization, enhancing the nucleophilicity of the amine without requiring a catalyst.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The structural diversity of N-(3,4-dimethylphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide allows it to interact with multiple biological targets. Research indicates that derivatives of isoindolinones, including this compound, may exhibit significant biological activities such as:

  • Anti-inflammatory Properties : Initial studies suggest that this compound could inhibit tumor necrosis factor-alpha (TNF-α), a key player in inflammation. This potential makes it relevant for developing anti-inflammatory drugs.
  • Anticonvulsant Activity : The compound is structurally related to thalidomide, known for its immunomodulatory effects. It may possess anticonvulsant properties, which are currently under investigation.
  • Cancer Therapeutics : The unique combination of functional groups in this compound suggests potential use in cancer treatment. Similar compounds have shown efficacy as inhibitors of enzymes and receptors involved in cancer progression .

Synthesis and Reaction Mechanisms

This compound can be synthesized through various methods that typically involve the reaction of starting materials such as 3,4-dimethylaniline and phthalic anhydride. The synthesis process often includes several key steps:

  • Refluxing Reaction : A common method involves refluxing a mixture of isoindoline-1,3-dione with substituted phenyl acetamides in the presence of potassium carbonate .
  • Optimization for Yield and Purity : Reaction conditions are optimized to enhance yield and purity, crucial for pharmaceutical applications.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of compounds similar to this compound:

StudyFocusFindings
Penta et al. (2013)HIV Non-Nucleoside Reverse Transcriptase InhibitorsEvaluated derivatives of isoindolinones for their ability to inhibit reverse transcriptase; identified promising candidates with significant activity against HIV .
Recent Pharmacological EvaluationsAnti-inflammatory and Anticancer ActivitiesCompounds with similar structures showed promise as anti-inflammatory agents and potential anticancer therapeutics due to their ability to modulate key biological pathways.
Structural Activity Relationship StudiesOptimization of Biological ActivityInvestigated how variations in the molecular structure affect biological activity; indicated that modifications could enhance efficacy against specific targets.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to acetamide derivatives with analogous substituents. Key comparisons include:

Substituent Effects on Bioactivity and Physicochemical Properties

Compound Name Substituents Key Properties/Applications References
N-(3,4-Dimethylphenyl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide (10) 3,4-Dimethylphenyl, sulfamoylbenzoquinazolinyl Anticancer potential (77% yield, m.p. unreported)
2-(3,4-Dimethylphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide (9b) 3,4-Dimethylphenyl, hydroxy-methoxyphenethyl CNS permeability (100% yield, liquid film form)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Dichlorophenyl, thiazolyl Antibacterial/coordination chemistry (m.p. 459–461 K)
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide 2,6-Dimethylphenyl, diethylamino Local anesthetic precursor (m.p. 66–69°C)
  • Substituent Position : The 3,4-dimethylphenyl group in the target compound contrasts with 2,6-dimethylphenyl in . Ortho-substituents (2,6-) enhance steric hindrance, reducing metabolic degradation, while para-substituents (3,4-) may improve solubility .
  • Functional Groups : The 1,3-dioxoisoindolinyl group (target) vs. sulfamoylquinazolinyl () or thiazolyl () alters electron-withdrawing/donating effects. For example, the sulfamoyl group in enhances hydrophilicity, whereas the dioxoisoindolinyl group may increase rigidity .

Thermal and Solubility Profiles

  • Melting Points : The target compound’s melting point is unreported, but analogs with bulky substituents (e.g., 3,4-dichlorophenyl-thiazol, m.p. 459–461 K) exhibit higher thermal stability due to crystallinity and hydrogen bonding .
  • Solubility : 3,4-Dimethylphenyl derivatives (e.g., 9b in ) are typically lipophilic, favoring CNS permeability. Polar groups (e.g., sulfamoyl in ) improve aqueous solubility .

Biological Activity

N-(3,4-dimethylphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a synthetic organic compound characterized by its unique structural features, which include a dimethyl-substituted phenyl group and a 1,3-dioxoisoindoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties.

Chemical Structure

The compound can be represented by the following chemical structure:

C18H16N2O3\text{C}_{18}\text{H}_{16}\text{N}_{2}\text{O}_{3}

Synthesis

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis begins with 3,4-dimethylaniline and phthalic anhydride.
  • Formation of Intermediate : The reaction under acidic or basic conditions yields an intermediate isoindolinone derivative.
  • Acetylation : The intermediate is acetylated using acetic anhydride or acetyl chloride to produce the final compound.

This synthetic route has been optimized for yield and purity through various reaction conditions and purification techniques such as recrystallization or chromatography.

This compound exhibits potential biological activity through its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of tumor necrosis factor-alpha (TNF-α), which plays a crucial role in inflammation and cancer progression.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound have demonstrated significant anti-inflammatory effects. These effects are hypothesized to be mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Anticancer Potential

The compound's structural characteristics position it as a potential candidate for anticancer therapies. Isoindolinone derivatives have been evaluated for their ability to inhibit various enzymes and receptors associated with cancer progression. The unique combination of functional groups in this compound may contribute to distinct pharmacological profiles compared to other similar compounds .

Comparative Analysis with Similar Compounds

The following table compares this compound with other acetamide derivatives:

Compound NameStructureBiological ActivityReferences
This compoundStructureAnti-inflammatory, anticancer
N-(4-Methylphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamideSimilar structureModerate anticancer activity
N-(Phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamideSimilar structureWeak anti-inflammatory activity

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound:

  • Study on TNF-α Inhibition : A study demonstrated that derivatives of isoindolinones could significantly reduce TNF-α levels in vitro, suggesting a mechanism for their anti-inflammatory effects.
  • Anticancer Activity Assessment : Research evaluating isoindolinone derivatives showed promising results in inhibiting cell proliferation in various cancer cell lines, indicating potential for therapeutic application.

These findings highlight the compound's relevance in drug design and development for treating inflammatory diseases and cancer.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3,4-dimethylphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : Microwave-assisted synthesis is a validated approach for analogous acetamide derivatives. For example, coupling 1,3-dioxoisoindoline derivatives with substituted phenylacetamides under microwave irradiation (80–120°C, 15–30 min) improves reaction efficiency compared to conventional reflux . Solvent choice (e.g., glacial acetic acid for cyclization) and stoichiometric ratios (1:1 for hydrazide intermediates) are critical to minimize side products like unreacted maleimides . Yield optimization requires monitoring via TLC and purification via recrystallization (ethanol/water mixtures) .

Q. How is structural characterization performed for this compound, and what analytical techniques are essential?

  • Methodological Answer : Key techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., methyl groups on phenyl rings, dioxoisoindolinyl protons) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns .
  • X-ray crystallography : Resolves conformational variations (e.g., dihedral angles between phenyl and dioxoisoindolinyl moieties) and hydrogen-bonding networks (e.g., N–H···O dimers observed in analogs) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodological Answer : Standard assays include:

  • Anticonvulsant screening : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents, with ED50_{50} calculations .
  • Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans), with MIC values .
  • Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the phenyl ring) affect bioactivity and pharmacokinetics?

  • Methodological Answer : Systematic SAR studies reveal:

  • Electron-withdrawing groups (e.g., -NO2_2, -Cl) on the phenyl ring enhance anticonvulsant activity but increase hepatotoxicity risks .
  • Methoxy groups improve blood-brain barrier penetration in neuroactive analogs, as shown in logP calculations (e.g., ClogP ~2.5) .
  • Steric effects : Bulky substituents (e.g., isopropyl) reduce binding affinity to GABAA_A receptors in docking simulations .

Q. What computational tools are used to resolve contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer : Contradictions arise from metabolic instability or off-target effects. Strategies include:

  • Molecular dynamics (MD) simulations : Predict metabolite formation (e.g., hydrolysis of the dioxoisoindolinyl moiety) .
  • ADMET prediction : Tools like SwissADME assess permeability (e.g., P-gp substrate likelihood) and cytochrome P450 interactions .
  • In situ perfusion models : Rat intestinal/BBB models quantify absorption and first-pass metabolism .

Q. How can crystallographic data guide the design of analogs with improved stability?

  • Methodological Answer : X-ray structures of related compounds (e.g., N-(3,4-dichlorophenyl) analogs) highlight:

  • Conformational flexibility : Dihedral angles between 54.8°–77.5° influence packing efficiency and melting points .
  • Hydrogen-bonding motifs : R22_2^2(10) dimers stabilize the solid state but may reduce solubility; replacing amide protons with methyl groups disrupts H-bonding, enhancing bioavailability .

Q. What strategies mitigate toxicity while retaining target affinity in lead optimization?

  • Methodological Answer :

  • Prodrug approaches : Masking the dioxoisoindolinyl moiety with ester prodrugs (e.g., ethyl esters) reduces hepatic toxicity in murine models .
  • Selective functionalization : Introducing sulfonyl groups at the 4-position of the phenyl ring decreases hERG channel inhibition (IC50_{50} >10 μM) .
  • Metabolic profiling : LC-MS/MS identifies toxic metabolites (e.g., quinone imines); blocking metabolic hotspots via deuteration improves safety .

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